4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-[3-(oxolan-2-yl)propanoylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZVMXJIDFFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Amidation Reaction: The oxolane-containing intermediate is then reacted with a propanoyl chloride derivative to form the amide linkage.
Cyclohexane Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols and amines are common products.
Substitution: Halogenated derivatives and other substituted compounds can be formed.
Scientific Research Applications
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amide linkage play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:
Functional Group Impact on Properties
- However, this may reduce aqueous solubility.
- Hydroxyphenylpropanamido (Compound from ): The phenolic -OH group introduces hydrogen-bonding capacity, increasing solubility in polar solvents and possibly enhancing target binding in biological systems.
- Maleimide NHS Ester (): The maleimide group enables thiol-selective reactivity, making it suitable for covalent protein modifications, unlike the target compound.
- 4-Oxo Group (): The ketone at the 4-position increases the acidity of the carboxylic acid (pKa ~3-4), altering its ionization state under physiological conditions.
Biological Activity
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid, also known by its CAS number 2137427-84-8, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- IUPAC Name : (1R,4R)-4-[3-(tetrahydrofuran-2-yl)propanamido]cyclohexane-1-carboxylic acid
- Purity : Minimum 95% in commercial preparations
The biological activity of this compound is primarily attributed to its role as a small molecule scaffold. It has been investigated for its potential in modulating various biological pathways, particularly in the context of enzyme inhibition and cellular signaling.
Enzyme Inhibition Studies
Recent studies have indicated that this compound may exhibit inhibitory effects on fatty acid synthase (FAS), a key enzyme involved in lipid biosynthesis. Research has shown that compounds similar to this compound can effectively inhibit FAS activity, suggesting a potential therapeutic application in metabolic disorders and cancer treatment .
Study on FAS Inhibition
A study published in PubMed explored the synthesis of various carboxylic acid derivatives, including those related to this compound. The results demonstrated significant FAS inhibition in vitro, with some compounds showing a higher therapeutic index compared to standard inhibitors like C75 .
Cellular Studies
In another investigation focusing on cellular responses, the compound was tested for its effects on cell viability and proliferation in cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling oxolane-containing propanamide derivatives with cyclohexane-carboxylic acid precursors. A stepwise approach includes:
- Amidation : Reacting 3-(oxolan-2-yl)propanoic acid with cyclohexane-1-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acylating agent to substrate) and temperature (0–25°C) to minimize side products .
Q. How can the stereochemical configuration of the cyclohexane ring be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze - and -NMR for coupling constants and NOESY correlations to identify axial/equatorial substituents and confirm chair conformations .
- X-ray Crystallography : Resolve crystal structures to unambiguously determine stereochemistry and intramolecular hydrogen bonding patterns .
- Computational Modeling : Compare experimental NMR data with DFT-optimized structures (e.g., B3LYP/6-31G** level) to validate conformer stability .
Q. What analytical techniques are critical for characterizing purity and stability under storage?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect degradation products .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >150°C) and hygroscopicity .
- Long-term Stability : Store lyophilized samples at -20°C under argon; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How do solvent polarity and pH influence the conformational dynamics of the oxolane and cyclohexane moieties?
- Methodological Answer :
- Solvent Screening : Perform NMR titrations in DMSO-d6, CDCl3, and D2O to evaluate solvent-dependent ring puckering (e.g., oxolane adopts envelope vs. twist conformations) .
- pH Studies : Use -NMR in buffered solutions (pH 2–12) to probe protonation states of the carboxylic acid group and their impact on intramolecular H-bonding .
- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER force field) to predict dominant conformers in aqueous vs. nonpolar environments .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Benchmark Calculations : Validate DFT methods (e.g., M06-2X vs. B3LYP) against experimental reaction barriers for amide bond rotation or ring-opening kinetics .
- Isotopic Labeling : Use -labeled intermediates to trace unexpected reaction pathways (e.g., oxolane ring scission under acidic conditions) .
- Multivariate Analysis : Apply PCA to correlate steric/electronic descriptors (Hammett σ, Taft parameters) with observed reactivity trends .
Q. How can computational tools streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical H-bond acceptors (carboxylic acid) and hydrophobic regions (cyclohexane) using MOE or Schrödinger .
- ADMET Prediction : Use SwissADME or ADMETlab to optimize logP (1–3), aqueous solubility (>50 µM), and CYP450 inhibition profiles .
- Docking Studies : Target enzymes (e.g., cyclooxygenase-2) with Glide SP precision, prioritizing derivatives with ∆G < -8 kcal/mol .
Methodological Notes
- Safety : Handle with nitrile gloves, fume hood, and explosion-proof equipment due to potential irritant properties .
- Data Validation : Cross-reference spectroscopic data with Pharmacopeial standards (e.g., USP) where applicable .
- Open Science : Deposit crystal structures in CCDC and raw NMR data in public repositories (e.g., Zenodo) for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
